REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]([C:10]([C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=2)=O)[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2.B.C1COCC1>CO>[CH:1]1[CH:2]=[C:3]([CH2:10][C:12]2[CH:13]=[CH:14][C:15]([C:16]#[N:17])=[CH:18][CH:19]=2)[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C=1C=C(N2C=CC=CC12)C(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (700 ml)
|
Type
|
WASH
|
Details
|
washed with water (300 ml×3)
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether (or EtOAc) (400 ml)
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered with celite
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C(N2C=CC=CC12)CC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |